acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

Nitric Oxide Synthase Enantiomeric Specificity Vascular Pharmacology

NG-Monomethyl-D-arginine monoacetate (D-NMMA acetate, CAS 137694-75-8) is the stereochemically pure D-enantiomer of the pan-nitric oxide synthase (NOS) inhibitor L-NMMA. With a molecular weight of 248.28 Da and the molecular formula C₉H₂₀N₄O₄, this synthetic compound is supplied as a white solid with purity ≥98% and is soluble in both water and methanol.

Molecular Formula C9H20N4O4
Molecular Weight 248.28 g/mol
CAS No. 137694-75-8
Cat. No. B145100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
CAS137694-75-8
SynonymsD-NG-monomethyl Arginine acetate
Molecular FormulaC9H20N4O4
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(=O)O.CN=C(N)NCCCC(C(=O)O)N
InChIInChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
InChIKeyIKPNWIGTWUZCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A white solid

D-NMMA Monoacetate: Inactive Enantiomer for NOS Studies


NG-Monomethyl-D-arginine monoacetate (D-NMMA acetate, CAS 137694-75-8) is the stereochemically pure D-enantiomer of the pan-nitric oxide synthase (NOS) inhibitor L-NMMA [1]. With a molecular weight of 248.28 Da and the molecular formula C₉H₂₀N₄O₄, this synthetic compound is supplied as a white solid with purity ≥98% and is soluble in both water and methanol . D-NMMA acetate is structurally identical to L-NMMA acetate (CAS 53308-83-1) except for the inverted stereochemistry at the α-carbon (D-arginine backbone vs. L-arginine backbone), a single-chirality difference that abolishes NOS inhibitory activity entirely .

Why D-NMMA Is an Irreplaceable Negative Control


Substituting D-NMMA acetate with L-NMMA, L-NAME, or D-NAME in a negative control arm introduces a critical confounding variable: these alternatives either actively inhibit NOS or exhibit their own distinct non-specific pharmacological profiles. L-NMMA is a potent competitive NOS inhibitor with Ki values of 0.18 µM (nNOS), 0.4 µM (eNOS), and 6 µM (iNOS), making it wholly unsuitable as a negative control . L-NAME, while also a NOS inhibitor, carries a nitro group that confers iron-chelating properties distinct from the methylguanidino moiety of NMMA analogs, as demonstrated by Peterson et al. (1992) [1]. Even D-NAME, the inactive enantiomer of L-NAME, differs from D-NMMA in its nitro-versus-methyl substitution, which can produce divergent off-target interactions in iron-containing cellular systems [1]. Only D-NMMA acetate provides a genuine enantiomeric negative control—identical to L-NMMA in every physicochemical property except the stereocenter that governs NOS binding, yet devoid of NOS inhibitory activity at concentrations up to and exceeding 100 µM .

Direct Evidence Differentiating D-NMMA from Active Inhibitors


Enantioselective NOS Activity in Aortic Ring Assays

In the seminal characterization of NOS inhibitor specificity, Rees et al. (1989) demonstrated absolute enantioselectivity: L-NMMA (1–300 µM) produced concentration-dependent, endothelium-dependent contractions in rabbit aortic rings, whereas D-NMMA at 100 µM produced no effect whatsoever [1]. In the same study, L-NMMA (30 µM) inhibited acetylcholine-induced endothelium-dependent relaxation, and this inhibition was reversed by L-arginine (3–300 µM) but not by D-arginine; critically, D-NMMA (100 µM) failed to inhibit NO release from perfused aortic segments, while L-NMMA (3–300 µM) produced concentration-dependent inhibition [1].

Nitric Oxide Synthase Enantiomeric Specificity Vascular Pharmacology

Concentration-Response Benchmarking Against L-NMMA

Across multiple independent vendor characterizations and published studies, D-NMMA acetate consistently demonstrates no NOS inhibitory activity at concentrations as high as 100 µM . In contrast, the active L-enantiomer (L-NMMA acetate, CAS 53308-83-1) exhibits Ki values of approximately 0.18 µM for nNOS (rat), 0.4 µM for eNOS (human), and 6 µM for iNOS (mouse), with an IC₅₀ of 4.1 µM for nNOS in cell-free assays . In rat aortic ring functional assays, L-NMMA inhibits acetylcholine-induced relaxation with an IC₅₀ of 9.5 µM . This represents at minimum a 10-fold concentration differential at which D-NMMA remains inactive (100 µM) relative to the highest Ki of L-NMMA (6 µM for iNOS), and a >500-fold differential relative to the most sensitive isoform (nNOS Ki 0.18 µM).

Enzyme Inhibition Kinetics NOS Isoform Selectivity Negative Control Validation

Stereospecificity Across In Vivo and Ex Vivo Endpoints

The stereospecificity of NMMA enantiomers has been independently validated across diverse experimental systems. In perfused frog mesenteric capillaries, L-NMMA (1 µM) significantly decreased hydraulic conductivity (Lp) to 0.6 ± 0.1 of control (P < 0.001), whereas D-NMMA at the identical concentration (1 µM) had no effect on Lp (Lp ratio = 1.0 ± 0.2 vs. control) [1]. In canine coronary rings, D-NMMA had no effect under control conditions, whereas L-NMMA produced endothelium-dependent contractions [2]. In the rat anococcygeus muscle, L-NMMA (10–1000 µM) stereospecifically modulated non-adrenergic, non-cholinergic (NANC) relaxation, whereas D-NMMA across the same concentration range (10–1000 µM) had no effect on tone or NANC relaxation [3]. In human skin blood flow studies, intradermal D-NMMA at concentrations comparable to L-NMMA did not reproduce the vasoconstrictor effects observed with the L-form [4].

Stereospecific Pharmacology Microvascular Permeability In Vivo NOS Inhibition

Purity and Dual-Solvent Solubility Profile

Commercially available D-NMMA acetate (CAS 137694-75-8) is supplied with a purity specification of ≥98% (HPLC) across multiple established vendors including Abcam, Cayman Chemical, Santa Cruz Biotechnology, and TargetMol, with typical appearance as a white to off-white crystalline solid . The compound is soluble in both water and methanol [1]. This dual-solvent compatibility contrasts with certain other NOS inhibitor negative controls (e.g., some D-NAME formulations that require DMSO), providing greater flexibility in experimental design. The acetate salt form (MW 248.28 Da; free base CAS 137694-74-7) enhances aqueous solubility relative to the free base, facilitating preparation of stock solutions at concentrations commonly used in NOS inhibition studies (e.g., 10–100 mM stocks for 100 µM final working concentration) .

Compound Quality Control Experimental Reproducibility Solubility Optimization

Cell Membrane Permeability Validation

D-NMMA is explicitly characterized as cell-permeable across multiple independent vendor validations, a critical property for its use as an intracellular negative control . This permeability is mediated by cationic amino acid transporters (systems y⁺ and y⁺L), which recognize both L-NMMA and D-NMMA as substrates, as demonstrated by their ability to inhibit labeled lysine influx into intact human erythrocytes [1]. The retained cell permeability ensures that D-NMMA reaches intracellular NOS enzymes at concentrations comparable to L-NMMA, confirming that the absence of NOS inhibition is due to stereochemical incompatibility at the enzyme active site rather than exclusion from the intracellular compartment.

Cell Permeability Intracellular Negative Control Cationic Amino Acid Transporter

Non-Specific Iron-Dependent Effects of NOS Inhibitors

Peterson et al. (1992) demonstrated that L-NMMA and L-NAME, beyond their NOS-inhibitory activity, exert non-specific effects in iron-containing biochemical systems, including inhibition of ferrous iron-mediated cytochrome C reduction and iron-catalyzed oxidation reactions [1]. These findings, published in Biochemical and Biophysical Research Communications and cited over 188 times, underscore a critical experimental design principle: any biological effect observed with L-NMMA could arise from either NOS inhibition or these iron-dependent off-target interactions. D-NMMA, which shares the methylguanidino moiety with L-NMMA but lacks NOS-inhibitory activity, serves as the only valid control to parse these mechanisms—allowing researchers to attribute L-NMMA effects specifically to NOS inhibition only when D-NMMA shows no comparable effect. This paper is specifically cited by major vendors (Santa Cruz Biotechnology, AdipoGen) as the rationale for D-NMMA's use as a negative control .

Non-Specific Inhibitor Effects Iron-Dependent Systems Experimental Rigor

Key Applications of D-NMMA in NOS Research


Negative Control in Vascular Reactivity Studies

For any study employing L-NMMA to inhibit endothelium-dependent relaxation in isolated blood vessel preparations (aortic rings, coronary arteries, mesenteric resistance arteries), D-NMMA acetate at matched concentrations (typically 100 µM) is the only valid negative control. As demonstrated by Rees et al. (1989), D-NMMA produces no effect on basal vascular tone and does not inhibit acetylcholine-, bradykinin-, or calcium ionophore-induced relaxations, whereas L-NMMA at concentrations as low as 1 µM produces measurable endothelium-dependent contractions [1]. Procurement of D-NMMA alongside L-NMMA ensures that any observed inhibition can be definitively attributed to NOS blockade rather than non-specific vasoactive effects of the methylarginine scaffold.

Parsing NOS-Dependent vs. Iron-Mediated Effects

The Peterson et al. (1992) finding that L-NMMA and L-NAME inhibit iron-dependent redox reactions independently of NOS inhibition [1] creates a specific need for D-NMMA in redox biology experiments. When studying the role of NO in oxidative stress, ischemia-reperfusion injury, or iron homeostasis, researchers must include a D-NMMA control arm to distinguish genuine NOS-dependent effects from direct iron chelation or redox cycling by the methylguanidino moiety. D-NMMA is the only commercially available compound that provides this chemical scaffold-matched, NOS-inactive control.

Intracellular Inhibition Controls in Intact-Cell Assays

In experiments using cultured endothelial cells, macrophages, neurons, or intact tissue preparations where NOS isoforms are expressed intracellularly, D-NMMA's documented cell permeability via cationic amino acid transporters [1] makes it the preferred negative control over non-permeable alternatives. Researchers can confidently use D-NMMA at 100 µM in cell culture media knowing that it accesses the intracellular compartment at concentrations comparable to L-NMMA, as validated by erythrocyte transport assays [1]. Its water solubility facilitates direct addition to aqueous culture media without organic solvent vehicles that could introduce confounding effects.

Stereochemical Control for In Vivo Hemodynamic Studies

For in vivo studies investigating the role of NO in blood pressure regulation, microvascular permeability, or organ perfusion, D-NMMA provides the essential stereochemical control. As shown across multiple in vivo and ex vivo models—including rat mesenteric capillary Lp measurements, canine coronary vascular function tests, and human skin blood flow assessments—D-NMMA consistently fails to reproduce the hemodynamic effects of L-NMMA [1][2][3]. Procurement of D-NMMA alongside L-NMMA is standard practice for any in vivo NOS inhibition study seeking to publish in high-impact cardiovascular or microcirculation journals.

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